(S)-2-Pyrrolidin-2-yl-benzothiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[(2S)-pyrrolidin-2-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9/h1-2,4,6,9,12H,3,5,7H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKAWFHOEDFUOP-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501291245 | |
| Record name | 2-[(2S)-2-Pyrrolidinyl]benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944030-50-6 | |
| Record name | 2-[(2S)-2-Pyrrolidinyl]benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944030-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2S)-2-Pyrrolidinyl]benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Chiral Heterocycles in Modern Synthesis and Catalysis
Chiral heterocycles are fundamental building blocks in modern organic synthesis and are crucial for the development of new therapeutic agents and catalytic processes. Their importance lies in their three-dimensional asymmetry, which is a key feature of many biological molecules. The ability to control stereochemistry is paramount in drug discovery, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities.
In catalysis, chiral heterocycles serve as highly effective ligands for transition metals and as organocatalysts themselves. nih.govresearchgate.net These catalysts are instrumental in asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral product. benthamdirect.comdntb.gov.ua The development of novel chiral heterocyclic ligands allows for high enantioselectivity in a wide array of chemical transformations, including isomerizations, insertion reactions, and cycloadditions. nih.gov The use of such catalysts is a cornerstone of green chemistry, as they often allow for more efficient and atom-economical reactions. nih.gov
Overview of Benzothiazole and Pyrrolidine Moieties As Privileged Scaffolds
Both benzothiazole (B30560) and pyrrolidine (B122466) are considered "privileged scaffolds" in medicinal chemistry and organic synthesis. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery.
Benzothiazole: This aromatic heterocyclic compound, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a core structure in numerous molecules with a broad spectrum of biological activities. researchgate.netderpharmachemica.com Its derivatives have been investigated for their potential as antimicrobial, antitumor, anticonvulsant, and anti-inflammatory agents. nih.gov The versatility of the benzothiazole scaffold allows for functional group substitution at various positions, enabling chemists to fine-tune the molecule's properties for specific therapeutic applications. researchgate.netjchemrev.com This structural adaptability has made benzothiazole a subject of intense research in the development of novel chemotherapeutic agents. researchgate.netjchemrev.com
Pyrrolidine: As a five-membered, non-aromatic nitrogen heterocycle, the pyrrolidine ring is a ubiquitous feature in natural products, particularly alkaloids. nih.gov Its non-planar, puckered structure provides a three-dimensional framework that is advantageous for exploring pharmacophore space in drug design. nih.gov The pyrrolidine nucleus is present in numerous FDA-approved drugs and is widely employed as a ligand for transition metals and as an effective chiral controller in asymmetric synthesis. nih.gov The stereogenicity of the carbon atoms in the pyrrolidine ring is a crucial feature, as the spatial orientation of substituents can significantly influence the biological profile of a molecule. nih.gov The synthesis of pyrrolidine-containing drugs often starts from readily available precursors like L-proline. mdpi.com
Rationale for Academic Research on S 2 Pyrrolidin 2 Yl Benzothiazole
Enantioselective Synthetic Routes to the Core Pyrrolidinyl-benzothiazole Structure
The creation of the this compound framework with high enantiopurity relies on the precise control of stereochemistry during the formation of either the pyrrolidine ring or the benzothiazole moiety, or through the use of chiral auxiliaries and asymmetric catalysis.
Asymmetric Construction of the Pyrrolidine Ring
The pyrrolidine ring is a prevalent nitrogen heterocycle in FDA-approved pharmaceuticals and a cornerstone of organocatalysis. nih.gov The asymmetric synthesis of this ring system is a well-explored area, with numerous strategies developed to control the stereochemistry at its constituent carbons.
One powerful approach involves the use of the chiral pool, leveraging readily available chiral starting materials. For instance, chiral imines derived from (R)-glyceraldehyde acetonide can undergo diastereoselective allylation followed by a hydrozirconation/iodination sequence to furnish pyrrolidine-based organocatalysts. beilstein-journals.org Another method utilizes a tandem hydrozirconation-stereoselective Lewis acid-mediated cyclization of chiral N-allyl oxazolidines to construct the pyrrolidine ring. nih.gov
Biocatalysis offers a green and efficient alternative. Transaminases, for example, can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excesses for both enantiomers. nih.gov This biocatalytic reductive amination strategy has been successfully applied to the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a preparative scale. nih.gov
Stereocontrolled Formation of the Benzothiazole Moiety
The benzothiazole ring system is a critical component of many biologically active compounds. nih.gov Its formation typically involves the condensation of a 2-aminothiophenol (B119425) derivative with a carboxylic acid, aldehyde, or other carbonyl-containing fragment. When a chiral pyrrolidine precursor is used, the stereocenter of the pyrrolidine ring dictates the stereochemistry of the final product.
Traditional methods for synthesizing 2-substituted benzothiazoles include the condensation of 2-aminobenzenethiol with various electrophiles such as alcohols, carboxylic acids, and aldehydes. nih.gov More contemporary approaches utilize three-component reactions, which offer operational simplicity and the use of readily available starting materials like elemental sulfur. nih.gov For instance, a catalyst- and additive-free method has been developed for the synthesis of 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur. nih.gov
The annulation of benzothiazoles with a pyrrole (B145914) moiety is another strategy to access fused systems like pyrrolo[2,1-b] nih.govnih.govbenzothiazoles. beilstein-journals.org This can be achieved through various methods, including dearomative [3+2] cycloaddition reactions of benzothiazoles with cyclopropanes and multicomponent reactions. beilstein-journals.org
Chiral Auxiliary-Mediated Approaches for Enantiopure Synthesis
Chiral auxiliaries are instrumental in asymmetric synthesis, guiding the formation of new stereocenters in a predictable manner. In the context of this compound synthesis, a chiral auxiliary can be temporarily incorporated into one of the reacting partners to control the stereochemical outcome of the key bond-forming reaction.
For example, the synthesis of optically active 1,5-benzothiazepines has been achieved using (S)- or (R)-4-benzyl-2-oxazolidinone as a chiral auxiliary. jlu.edu.cn This approach allows for the synthesis of both enantiomers of the target compounds with high enantiomeric excess. jlu.edu.cn Similarly, a novel chiral auxiliary, (S)-N-(2-benzoylphenyl)-1-(4-benzyloxybenzyl)pyrrolidine-2-carboxamide, has been synthesized and used to prepare nickel(II) complexes of Schiff bases with amino acids, resulting in a high diastereomeric ratio. ysu.am The use of such auxiliaries provides a reliable method for introducing chirality into the target molecule, which can then be removed in a subsequent step.
Asymmetric Catalytic Methodologies (e.g., Organocatalysis, Metal Catalysis)
Asymmetric catalysis, encompassing both organocatalysis and metal catalysis, has revolutionized the synthesis of chiral molecules. beilstein-journals.org These methods employ a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.
Organocatalysis: The pyrrolidine scaffold itself is a privileged motif in organocatalysis, particularly in aminocatalysis. beilstein-journals.orgmdpi.com Diarylprolinol silyl (B83357) ethers, for instance, are highly efficient organocatalysts for a wide range of transformations. beilstein-journals.org The development of novel pyrrolidine-based organocatalysts often starts from the chiral pool, such as from (R)-glyceraldehyde acetonide. beilstein-journals.org Organocatalytic methods have been successfully employed in the asymmetric [4+2] cyclization of 2-benzothiazolimines with azlactones to produce chiral benzothiazolopyrimidine derivatives with excellent diastereoselectivities and enantioselectivities. researchgate.netrsc.org
Metal Catalysis: Transition metal catalysis is another powerful tool for the enantioselective synthesis of the pyrrolidinyl-benzothiazole core. Copper-catalyzed reactions, for example, have been used in the regioselective synthesis of 1,5-dienes from 2-(allyloxy)benzothiazoles and allylic Grignard reagents. rsc.org Iridium-catalyzed C-H borylation has been shown to be a versatile method for the regioselective functionalization of the benzothiazole ring, allowing for the introduction of various substituents at specific positions. nih.govnih.govdiva-portal.org
Functionalization and Diversification of the this compound Scaffold
Once the core this compound structure is in hand, further functionalization can lead to a diverse library of derivatives with potentially enhanced or novel properties.
Regioselective Derivatization Strategies
Regioselective derivatization allows for the precise modification of specific positions on the benzothiazole or pyrrolidine rings.
For the benzothiazole moiety, regioselective iridium-catalyzed C–H borylation provides access to versatile 5-boryl or 4,6-diboryl 2,1,3-benzothiadiazole (B189464) (BTD) building blocks. nih.govdiva-portal.org These intermediates can then undergo a variety of functionalization reactions at the C4, C5, C6, and C7 positions. nih.govdiva-portal.org This includes ipso-substitution at the C-B bond and ortho-directed C-H functionalization. nih.govnih.gov
Regarding the pyrrolidine ring, various strategies exist for its derivatization. For example, the synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates has been achieved through the reduction of the corresponding (3,4-dihydro-2H-pyrrol-2-yl)phosphonates. mdpi.comnih.gov This allows for the introduction of substituents at the 2, 3, and 4-positions of the pyrrolidine ring. mdpi.com
Data Tables
Table 1: Asymmetric Catalytic Methods for Pyrrolidine and Benzothiazole Synthesis
| Catalytic System | Reaction Type | Substrates | Product | Key Features | Reference(s) |
| L-proline-derived guanidine-amide | [4+2] Cycloaddition | Azlactones, 2-Benzothiazolimines | Benzothiazolopyrimidines | Excellent yields, adjacent tertiary and quaternary stereocenters | rsc.org |
| Bifunctional squaramide | [4+2] Cycloaddition | 2-Amino-β-nitrostyrenes, Azlactones | Chiral 3,4-dihydroquinoline-2-ones | Access to complex structures with tetrasubstituted carbon stereocenters | researchgate.net |
| Hayashi–Jørgensen catalyst | Conjugate Addition | Aldehydes, Nitro-olefins | Spirocyclic pyrrolidine derivatives | High enantioselectivity | thieme-connect.de |
| Ir-catalyst | C-H Borylation | 2,1,3-Benzothiadiazole | 5-Boryl or 4,6-diboryl BTDs | High regioselectivity, versatile building blocks | nih.govnih.govdiva-portal.org |
| Transaminases | Reductive Amination | ω-Chloroketones | 2-Substituted pyrrolidines | High enantiomeric excess for both enantiomers, green chemistry | nih.gov |
Synthesis of Ligand Precursors and Analogues for Catalysis
The development of efficient and stereoselective methods for the synthesis of chiral ligands is crucial for advancing asymmetric catalysis. The this compound framework represents a valuable bidentate ligand, combining a hard nitrogen donor from the pyrrolidine ring and a softer nitrogen donor from the benzothiazole moiety. The synthesis of its precursors and analogues often starts from readily available chiral building blocks, such as L-proline.
A key strategy for constructing the 2-substituted benzothiazole core involves the condensation of 2-aminothiophenols with carboxylic acids or their derivatives. nih.gov A noteworthy approach utilizes the direct condensation of N-protected amino acids with 2-aminothiophenol. For instance, the reaction of N-protected L-proline with 2-aminothiophenol can furnish the N-protected precursor of this compound. A study has demonstrated the use of molecular iodine as a mild Lewis acid catalyst for this transformation under solvent-free conditions, which proceeds efficiently with moderate to excellent yields. mdpi.com
The choice of the N-protecting group on the proline starting material is critical, as it must be stable during the benzothiazole formation and selectively removable in a subsequent step to yield the free amine of the target ligand. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and well-established deprotection protocols.
The synthesis of analogues often involves modifications to either the pyrrolidine ring or the benzothiazole moiety. For example, using substituted 2-aminothiophenols allows for the introduction of various functional groups onto the benzothiazole ring, thereby tuning the electronic and steric properties of the resulting ligand. Similarly, starting with different proline derivatives can lead to a diverse range of chiral pyrrolidinyl-based ligands.
The following table summarizes a representative synthesis of a 2-substituted benzothiazole from an N-protected amino acid, which serves as a model for the synthesis of the this compound precursor.
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield | Reference |
| N-protected amino acid | 2-Aminothiophenol | Molecular Iodine | Solvent-free, 20-25 min | 2-substituted benzothiazole | 54-98% | mdpi.com |
Following the formation of the N-protected this compound, the final step to obtain the ligand is the deprotection of the pyrrolidine nitrogen. Various methods can be employed for the removal of the Boc group, including treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent.
Green Chemistry Approaches in Synthetic Methodologies
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally benign processes. The synthesis of this compound and its analogues can benefit significantly from these approaches, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One of the key green strategies is the use of microwave irradiation to accelerate reactions. scielo.br Microwave-assisted synthesis has been successfully applied to the preparation of various benzothiazole derivatives, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.govarkat-usa.org For the condensation of 2-aminothiophenol with aldehydes or carboxylic acids, microwave irradiation can provide a rapid and efficient means of forming the benzothiazole ring. tku.edu.twresearchgate.net
Solvent-free reaction conditions, or the use of green solvents, represent another important aspect of green chemistry. nih.gov The aforementioned iodine-catalyzed condensation of N-protected amino acids with 2-aminothiophenol under solvent-free conditions is an excellent example of a green synthetic method. mdpi.com This approach not only eliminates the need for potentially harmful organic solvents but also simplifies the work-up procedure. L-proline itself has been used as a catalyst for the condensation of aldehydes or carboxylic acids with 2-aminothiophenol under solvent-free and microwave irradiation conditions, offering an inexpensive and environmentally friendly preparation method for 2-arylbenzothiazoles. tku.edu.twresearchgate.net
The use of biocatalysts and recyclable catalysts also aligns with green chemistry principles. While specific enzymatic routes to this compound are not yet widely reported, the broader field of biocatalysis offers potential for the future development of highly selective and sustainable syntheses of chiral heterocycles. nih.gov
The following table highlights some green chemistry approaches applicable to the synthesis of benzothiazole derivatives, which can be adapted for the synthesis of the target compound and its analogues.
| Green Approach | Reactants | Catalyst/Conditions | Advantages | Reference(s) |
| Microwave Irradiation | 2-Aminothiophenol, Aromatic Aldehydes | Ethanol, Microwave | Reduced reaction time, high efficiency, energy saving | scielo.br |
| Solvent-Free Synthesis | Aryl Aldehyde, 2-Aminothiophenol | L-proline, Microwave | Green, inexpensive, good to moderate yields | tku.edu.twresearchgate.net |
| Solvent-Free Synthesis | N-protected amino acids, 2-Aminothiophenol | Molecular Iodine, Trituration | Mild, efficient, moderate to excellent yields | mdpi.com |
By embracing these advanced synthetic strategies and green chemistry principles, the preparation of this compound and its chiral derivatives can be achieved in a more efficient, selective, and sustainable manner, paving the way for their broader application in catalysis and materials science.
Advanced Spectroscopic Methods for Stereochemical Assignment
The determination of the absolute configuration and the study of conformational isomers of chiral molecules like this compound in solution are often accomplished using a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D and 2D NMR experiments, provides detailed information about the connectivity and spatial relationships of atoms. For instance, Nuclear Overhauser Effect (NOE) experiments can reveal the proximity of different protons within the molecule, aiding in the assignment of relative stereochemistry and the identification of preferred conformations in solution. mdpi.com
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical methods that provide information about the stereochemistry of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, which is sensitive to its absolute configuration and conformation. ECD, which operates in the ultraviolet-visible region, provides similar information based on the differential absorption of circularly polarized light by chromophores within the molecule. Computational modeling, such as Density Functional Theory (DFT) calculations, is often used in conjunction with these spectroscopic techniques to predict the spectra for different stereoisomers and conformers, allowing for a more definitive assignment of the absolute configuration of the molecule .
X-ray Crystallographic Studies of this compound and its Metal Complexes
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration and detailed information about bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction analysis of this compound or its crystalline derivatives, such as its metal complexes, can unambiguously determine the absolute configuration at the chiral center in the pyrrolidine ring. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional electron density map can be constructed, revealing the precise spatial arrangement of all atoms. The absolute configuration is typically determined using the anomalous dispersion effect, which allows for the differentiation between a molecule and its non-superimposable mirror image.
The coordination of this compound to metal ions can result in the formation of well-defined crystalline complexes. For instance, coordination to metal ions like zinc can occur through the nitrogen atoms of the benzothiazole and pyrrolidine rings, forming stable chelate structures. mdpi.com The analysis of these metal complexes by X-ray diffraction not only confirms the absolute stereochemistry of the ligand but also provides insights into the coordination geometry around the metal center. mdpi.comuky.edu
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com This analysis can highlight the specific atoms involved in close contacts and the nature of these interactions, providing a deeper understanding of the forces that govern the crystal packing. mdpi.com
Conformational Dynamics and Preferred Orientations in Solution and Solid State
The conformation of this compound, which describes the spatial arrangement of its atoms due to rotation around single bonds, can differ between the solution and solid states. Understanding these conformational dynamics is essential as they can significantly impact the molecule's reactivity and biological activity.
The conformational preferences of the pyrrolidine ring and the orientation of the benzothiazole group relative to it can be influenced by the presence of substituents on either ring system. The pyrrolidine ring itself is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. beilstein-journals.org The energetic barrier to interconversion between these conformations is generally low.
Computational methods, such as molecular mechanics and quantum chemical calculations, are valuable tools for exploring the potential energy surface of the molecule and identifying the most stable conformers. cwu.edu These calculations can predict how different substituents might sterically or electronically influence the preferred conformation. For example, the introduction of bulky substituents could restrict rotation around the bond connecting the pyrrolidine and benzothiazole rings, leading to a more defined set of low-energy conformations. mdpi.com
The specific conformation adopted by this compound is critical for its function as a ligand in metal-catalyzed reactions. The spatial arrangement of the coordinating nitrogen atoms determines the geometry of the resulting metal complex, which in turn influences the catalytic activity and enantioselectivity of the reaction.
The "bite angle" of the bidentate ligand, defined by the N(pyrrolidine)-Metal-N(benzothiazole) angle, is a key parameter that is dictated by the ligand's conformation. A more rigid conformation can pre-organize the ligand for binding to a metal center, potentially leading to higher catalytic efficiency. Computational studies can be employed to model the interaction of different conformers with a metal ion and to understand how the ligand's flexibility or rigidity impacts the stability and reactivity of the catalytic species. The interplay between the conformational dynamics of the ligand and the coordination requirements of the metal center is a crucial aspect of designing effective chiral catalysts.
Coordination Chemistry and Ligand Design Principles for S 2 Pyrrolidin 2 Yl Benzothiazole
Complexation Behavior with Transition Metals
While specific studies on the complexation of (S)-2-Pyrrolidin-2-yl-benzothiazole with transition metals are not extensively documented in publicly available research, its coordination behavior can be inferred from the well-established chemistry of related 2-substituted benzothiazole (B30560) and chiral pyrrolidine-containing ligands. The ligand is anticipated to act as a bidentate N,N'-donor, chelating to a metal center through the nitrogen atom of the pyrrolidine (B122466) ring and the nitrogen atom of the benzothiazole ring.
The coordination of this compound to a transition metal is expected to form a stable five-membered chelate ring. This bidentate coordination mode is common for ligands containing similar 2-(2-pyridyl)benzothiazole or 2-(2-pyridylmethyliden)hydrazine-benzothiazole frameworks. researchgate.netresearchgate.net The geometry of the resulting complex will be dictated by the coordination number and the electronic preferences of the metal ion.
For instance, with late transition metals such as Cu(II), Ni(II), or Co(II), which readily form four- or six-coordinate complexes, this compound could participate in the formation of tetrahedral, square planar, or octahedral geometries. In a hypothetical square planar complex, two molecules of the ligand could coordinate to the metal center in a cis or trans arrangement. Similarly, in an octahedral complex, three ligands could coordinate in a meridional or facial fashion, or a combination of the this compound ligand and other co-ligands could complete the coordination sphere. researchgate.net
Table 1: Predicted Coordination Geometries for Metal Complexes of this compound (L)
| Metal Ion | Likely Coordination Numbers | Possible Geometries |
| Cu(II) | 4, 5, 6 | Square Planar, Tetrahedral, Square Pyramidal, Octahedral |
| Ni(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral |
| Co(II) | 4, 6 | Tetrahedral, Octahedral |
| Pd(II) | 4 | Square Planar |
| Pt(II) | 4 | Square Planar |
| Ru(II) | 6 | Octahedral |
| Rh(III) | 6 | Octahedral |
This table is predictive and based on the known coordination chemistry of similar N,N'-chelating ligands.
The nature of the transition metal center is expected to have a profound impact on the conformation and reactivity of the coordinated this compound ligand. The ionic radius, oxidation state, and d-electron configuration of the metal will influence the bond lengths and angles within the chelate ring. For example, a smaller, more highly charged metal ion would likely lead to shorter metal-ligand bond distances.
The Lewis acidity of the metal center can also affect the electronic properties of the ligand. Coordination to an electron-deficient metal center can enhance the electrophilicity of the benzothiazole ring system. Conversely, back-bonding from an electron-rich metal center to the π*-orbitals of the benzothiazole moiety could influence the ligand's electronic structure and subsequent reactivity. The steric bulk of the metal's other ligands will also play a role in dictating the conformational preferences of the pyrrolidine ring upon complexation. bohrium.com
Design of Chiral-at-Metal Catalysts Incorporating Pyrrolidinyl-benzothiazole Units
A particularly exciting application of this compound lies in the design of "chiral-at-metal" catalysts. In these systems, the stereochemical information is held at the metal center, and the chirality of the ligand can be used to control the absolute configuration of this metallic stereocenter.
The synthesis of chiral-at-metal complexes often involves the use of chiral ligands to direct the diastereoselective formation of one metallic enantiomer over the other. The (S)-configuration of the pyrrolidine ring in this compound can serve as the chiral auxiliary in this process. During the complexation reaction, the steric hindrance and specific spatial orientation imposed by the chiral pyrrolidine will favor the formation of one diastereomer of the metal complex.
For octahedral complexes, where the arrangement of chelate rings can generate Λ (left-handed) or Δ (right-handed) propeller-like chirality, the (S)-pyrrolidinyl group is expected to direct the formation of predominantly one of these isomers. This diastereoselective synthesis is crucial for obtaining enantiopure catalysts for asymmetric transformations. The choice of metal precursor and reaction conditions, such as solvent and temperature, can also be optimized to enhance the diastereoselectivity of the complexation. kent.ac.uk
The absolute stereochemistry of the pyrrolidine ring directly dictates the preferred chirality at the metal center. The (S)-enantiomer of the ligand is expected to favor the formation of a specific metallic enantiomer (either Λ or Δ). This transfer of chirality from the ligand to the metal is a cornerstone of modern asymmetric catalysis.
The rigidity of the pyrrolidine ring, a feature often exploited in other chiral ligands, helps to effectively transmit the stereochemical information. mdpi.com This principle is well-demonstrated in the synthesis of ferrocene-based ligands containing pyrrolidine units, where the chiral center on the pyrrolidine ring controls the planar chirality of the ferrocene (B1249389) moiety. nih.govnih.gov A similar transfer of chirality is anticipated for this compound in the formation of chiral-at-metal complexes.
Table 2: Predicted Influence of Ligand Stereochemistry on Metal Chirality
| Ligand Enantiomer | Expected Predominant Metal Chirality | Rationale |
| This compound | Λ or Δ | The fixed (S)-stereocenter of the pyrrolidine ring will sterically favor the formation of one specific helical twist of the chelate rings around the metal center. |
| (R)-2-Pyrrolidin-2-yl-benzothiazole | Δ or Λ (opposite to the (S)-ligand) | The opposite enantiomer of the ligand would be expected to induce the opposite chirality at the metal center. |
The specific Λ or Δ preference would need to be determined experimentally for each metal system.
Non-Covalent Interactions in Metal-Pyrrolidinyl-benzothiazole Complexes
Beyond the primary coordination bonds, non-covalent interactions are expected to play a significant role in the structure and properties of metal complexes of this compound. These interactions can influence the crystal packing, solubility, and even the catalytic activity of the complexes.
In the solid state, intermolecular interactions such as C-H···N and C-H···π interactions are likely to be observed. nih.gov The aromatic benzothiazole ring can participate in π-π stacking interactions with adjacent complexes, leading to the formation of supramolecular architectures. The pyrrolidine ring, with its C-H bonds, can act as a hydrogen bond donor to engage with counter-ions or solvent molecules.
Furthermore, in the context of catalysis, non-covalent interactions between the chiral ligand and a substrate molecule within the coordination sphere of the metal can be crucial for stereochemical control. The chiral pocket created by the this compound ligand can orient the substrate through a combination of steric repulsion and attractive non-covalent forces, leading to high enantioselectivity in the catalytic reaction.
Hydrogen Bonding and π-Stacking in Coordination Spheres
Non-covalent interactions, particularly hydrogen bonding and π-stacking, are fundamental in directing the self-assembly of coordination compounds and stabilizing their solid-state structures. For metal complexes of this compound, both types of interactions are expected to be significant.
The pyrrolidine ring, with its secondary amine group, provides a classic hydrogen bond donor (N-H). Upon coordination to a metal center, this N-H group can form intramolecular hydrogen bonds with ancillary ligands or counter-ions within the coordination sphere. Furthermore, it can participate in intermolecular hydrogen bonding, leading to the formation of extended supramolecular architectures such as chains, sheets, or three-dimensional networks. The acceptor for these hydrogen bonds could be a halide, pseudohalide, or oxygen-containing anion, or even a solvent molecule of crystallization.
| Interaction Type | Potential Participating Groups | Expected Consequences in Coordination Complexes |
| Hydrogen Bonding | Pyrrolidine N-H (donor), co-ligands (e.g., Cl⁻, Br⁻), solvent molecules (e.g., H₂O) | Stabilization of coordination geometry, formation of supramolecular assemblies (1D, 2D, or 3D networks). |
| π-Stacking | Benzothiazole aromatic system | Stabilization of crystal packing, influence on electronic properties of the complex. |
This table presents potential non-covalent interactions and their expected effects based on the structure of this compound and the principles of coordination chemistry.
Steric and Electronic Effects in Ligand-Metal Assembly
The assembly of this compound with metal ions will be governed by a delicate interplay of steric and electronic factors.
Steric Effects: The chiral pyrrolidine group at the 2-position of the benzothiazole ring introduces significant steric bulk. This steric hindrance can influence several aspects of coordination:
Coordination Number and Geometry: The size of the pyrrolidine ring may prevent the coordination of a large number of ligands around the metal center, favoring lower coordination numbers. The chirality of the ligand can also induce a specific geometry in the resulting complex to minimize steric clashes.
Diastereoselectivity: In reactions involving prochiral metal centers, the stereochemistry of the (S)-pyrrolidine moiety can direct the coordination of other ligands, leading to the preferential formation of one diastereomer over another.
Ligand Conformation: The orientation of the pyrrolidine ring relative to the benzothiazole plane will be a critical factor. The C-N bond connecting the two rings has some rotational freedom, and the preferred conformation in a metal complex will be one that minimizes steric strain.
Electronic Effects: The electronic properties of this compound are determined by the combination of the electron-donating pyrrolidine ring and the π-accepting capability of the benzothiazole moiety.
Donor Properties: The ligand is expected to act as a bidentate N,N'-donor, coordinating to a metal ion through the nitrogen atom of the pyrrolidine ring and the nitrogen atom of the benzothiazole ring. The lone pair on the pyrrolidine nitrogen is a strong σ-donor, while the benzothiazole nitrogen is part of an aromatic system and will have different donor properties.
π-Backbonding: The π-system of the benzothiazole ring can accept electron density from d-orbitals of the metal center (π-backbonding), particularly with electron-rich metals in low oxidation states. This interaction can strengthen the metal-ligand bond and influence the electronic and spectroscopic properties of the complex. The electron-donating nature of the pyrrolidine substituent will, in turn, modulate the π-acceptor character of the benzothiazole ring.
| Factor | Origin | Influence on Ligand-Metal Assembly |
| Steric Hindrance | Bulky pyrrolidine ring | Dictates coordination number and geometry, can induce diastereoselectivity. |
| σ-Donation | Lone pair on pyrrolidine nitrogen | Forms a strong coordinate bond with the metal center. |
| π-Acceptor Capability | π-system of the benzothiazole ring | Participates in π-backbonding, influencing electronic properties. |
| Chirality | (S)-configuration of the pyrrolidine ring | Can lead to the formation of chiral coordination compounds with specific optical properties. |
This table summarizes the key steric and electronic effects of the this compound ligand and their anticipated impact on the formation and properties of its metal complexes.
Applications of S 2 Pyrrolidin 2 Yl Benzothiazole in Asymmetric Catalysis
Organocatalytic Applications of Pyrrolidinyl-benzothiazole Derivatives
The fusion of a pyrrolidine (B122466) ring with other heterocyclic structures, such as benzothiazole (B30560), has been a strategy in the development of novel organocatalysts. The pyrrolidine moiety is a well-established scaffold for facilitating reactions through enamine and iminium ion intermediates.
Enamine and Iminium Ion Catalysis
While specific studies detailing the use of (S)-2-Pyrrolidin-2-yl-benzothiazole in enamine and iminium ion catalysis are not extensively available in the public domain, the broader class of 2-substituted pyrrolidines, including those with heterocyclic replacements for the carboxylic acid group of proline, has been widely studied. These catalysts activate carbonyl compounds by forming nucleophilic enamine intermediates or electrophilic iminium ion intermediates.
The general mechanism for enamine catalysis involves the reaction of the secondary amine of the pyrrolidine catalyst with a ketone or aldehyde to form an enamine. This enamine then reacts with an electrophile. Subsequent hydrolysis regenerates the catalyst and yields the functionalized carbonyl compound. In iminium ion catalysis, the secondary amine of the catalyst reacts with an α,β-unsaturated aldehyde or ketone to form an iminium ion, which then acts as an electrophile for the addition of a nucleophile.
The benzothiazole unit in this compound could influence the catalytic activity and selectivity through steric and electronic effects, potentially fine-tuning the reactivity of the pyrrolidine core.
Brønsted Acid and Lewis Acid Organocatalysis
The application of this compound specifically as a Brønsted or Lewis acid organocatalyst is not well-documented. However, the benzothiazole moiety itself can exhibit acidic or basic properties. For instance, benzotriazolium salts have been explored as bench-stable Lewis acid catalysts for reactions like allylic and Nazarov cyclizations, demonstrating their ability to activate functional groups. nih.gov It is conceivable that derivatives of this compound could be designed to act as Brønsted or Lewis acids. For example, protonation of the nitrogen atom in the benzothiazole ring could generate a Brønsted acidic site.
In a broader context, Brønsted acid-mediated reactions are fundamental in organic synthesis. For example, the synthesis of thiazoles has been achieved through a Brønsted acid-mediated insertion of thioureas/thioamides into sulfoxonium ylides. rsc.orgresearchgate.net While not directly involving the target compound, this illustrates the role of Brønsted acids in the formation of related heterocyclic structures.
Cascade and Tandem Reactions for Complex Molecule Synthesis
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are a powerful tool for the efficient construction of complex molecules. Pyrrolidine-based organocatalysts are well-known to initiate cascade reactions. For instance, organocatalytic cascade conjugate addition-aldol reactions of α,β-unsaturated aldehydes with pyrroles have been developed to synthesize highly functionalized chiral pyrrolizines. nih.gov
While specific examples detailing cascade reactions initiated by this compound are scarce, the synthesis of pyrrolo[2,1-b] nih.govelsevierpure.combenzothiazoles has been achieved through cascade reactions of o-aminothiophenol with various reagents, highlighting the formation of the core benzothiazole-pyrrolidine fused system through such processes. nih.govbeilstein-journals.org A four-component reaction involving 2-aminobenzothiazole, aromatic aldehydes, acetylenedicarboxylate, and piperidine (B6355638) or pyrrolidine has been shown to produce functionalized 2-pyrrolidinones, demonstrating the potential of these building blocks in multicomponent cascade reactions. nih.gov
Metal-Catalyzed Asymmetric Transformations Mediated by this compound Ligands
The nitrogen and sulfur atoms in the benzothiazole ring, along with the nitrogen of the pyrrolidine, provide potential coordination sites for metal ions. This makes chiral pyrrolidinyl-benzothiazole derivatives attractive as ligands for a variety of metal-catalyzed asymmetric reactions.
Enantioselective Hydrogenation and Transfer Hydrogenation
Specific studies on the use of this compound as a ligand in enantioselective hydrogenation or transfer hydrogenation are limited in publicly accessible literature. However, structurally related 2-(2-pyridyl)benzothiazole has been used as a ligand in ruthenium-catalyzed transfer hydrogenation of ketones. nih.gov In this study, ruthenium(II) complexes containing a PPh3 ligand showed higher catalytic activities than the corresponding ruthenium(III) compounds. nih.gov
The general field of asymmetric hydrogenation and transfer hydrogenation is well-developed, with numerous chiral ligands being employed to achieve high enantioselectivities. For example, ruthenium diamine catalysts have been used for the asymmetric hydrogenation of 2,4-disubstituted 1,5-benzodiazepines. nih.gov Similarly, iridium-catalyzed asymmetric transfer hydrogenation of ketones has been successfully carried out using chiral Schiff base ligands.
A representative data table for a related transfer hydrogenation reaction is shown below to illustrate typical results.
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone using a Ruthenium/Pybox Complex
| Entry | Catalyst | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | trans-[RuCl2{PPh2(OEt)}{(R,R)-Ph-pybox}] | 40 | 1 | >98 | 94 (S) |
| 2 | trans-[RuCl2{PPh2(OEt)}{(R,R)-Ph-pybox}] | 25 | 4 | >98 | 96 (S) |
Data is for a related system and not for this compound. Adapted from a study on Ruthenium(II)/Pybox complexes. mdpi.com
Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Michael, Aldol (B89426), Mannich)
Michael Addition: The asymmetric Michael addition of aldehydes or ketones to nitroolefins is a classic reaction catalyzed by pyrrolidine-based organocatalysts. New pyrrolidine-based organocatalysts have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. researchgate.net
Aldol Reaction: The asymmetric aldol reaction is another cornerstone of organocatalysis. Pyrrolidine derivatives catalyze the reaction between a ketone and an aldehyde to produce a β-hydroxy ketone with high enantioselectivity. elsevierpure.com The development of novel organocatalyzed aldol reactions is a continuous area of research for the enantioselective synthesis of biologically active molecules. nih.gov
Mannich Reaction: The asymmetric Mannich reaction, which involves the aminoalkylation of a carbonyl compound, is also effectively catalyzed by chiral pyrrolidine derivatives. For instance, an NHC-catalyzed regio- and stereoselective Mannich/lactamization domino reaction of N-(benzothiazolyl)imines with α-chloroaldehydes has been developed to produce benzothiazolo-pyrimidinones in good yields and excellent stereoselectivities. nih.gov This highlights the utility of the benzothiazole moiety in Mannich-type reactions. Another example is the use of quinine (B1679958) derivatives to catalyze the Mannich reaction. buchler-gmbh.com
Below is a representative data table for an asymmetric Mannich/cyclization reaction involving a benzothiazole derivative.
Table 2: Asymmetric Mannich/Cyclization of 2-Benzothiazolimines
| Entry | R¹ on Benzothiazole | Yield (%) | dr | ee (%) |
|---|---|---|---|---|
| 1 | H | 85 | >20:1 | 96 |
| 2 | 5-Me | 90 | >20:1 | 98 |
| 3 | 5-Cl | 88 | >20:1 | 97 |
Data is for a related system and not for this compound. Adapted from a study on the reaction of 2-benzothiazolimines and 2-isothiocyano-1-indanones. nih.gov
While the direct catalytic applications of this compound are not extensively reported in the available scientific literature, the analysis of structurally similar compounds suggests its significant potential as a chiral catalyst or ligand. The pyrrolidine core provides a well-established platform for organocatalysis via enamine and iminium ion intermediates, while the benzothiazole moiety offers opportunities for electronic and steric tuning, as well as for coordination with metal centers. Further research into the synthesis and catalytic evaluation of this compound is warranted to fully explore its capabilities in the realm of asymmetric synthesis.
Based on comprehensive searches of available scientific literature, there is currently no specific information published on the applications of This compound in the contexts outlined below.
Catalyst Design and Optimization for Specific Asymmetric Reactions
Screening of Metal Precursors and Reaction Conditions:No data could be located regarding the screening of different metal precursors or the optimization of reaction conditions for asymmetric catalysis using this specific compound.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content solely on "this compound" according to the provided outline.
Mechanistic Investigations of Catalytic Processes Involving S 2 Pyrrolidin 2 Yl Benzothiazole
Elucidation of Catalytic Cycles and Key Intermediates
The primary catalytic mode for (S)-2-Pyrrolidin-2-yl-benzothiazole is based on enamine and iminium ion catalysis, a well-established strategy in organocatalysis. The catalytic cycle is initiated by the reaction of the secondary amine of the pyrrolidine (B122466) ring with a carbonyl substrate, typically an aldehyde or a ketone.
Enamine Catalysis Cycle (for reactions with enolizable carbonyls):
Enamine Formation: The (S)-pyrrolidine catalyst reacts with a carbonyl compound (e.g., a ketone) to form a nucleophilic enamine intermediate after the loss of a water molecule. The stereochemistry of the enamine (E/Z) is influenced by the steric bulk of the benzothiazole (B30560) group.
Nucleophilic Attack: The enamine attacks an electrophile (e.g., a nitroolefin in a Michael addition). The chiral environment created by the (S)-pyrrolidine and the benzothiazole group dictates the facial selectivity of this attack.
Iminium Hydrolysis and Catalyst Regeneration: The resulting intermediate is an iminium ion, which is then hydrolyzed by water present in the reaction medium. This step releases the chiral product and regenerates the protonated catalyst, which is then neutralized to re-enter the catalytic cycle.
Iminium Catalysis Cycle (for reactions with α,β-unsaturated carbonyls):
Iminium Formation: The catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO of the substrate, activating it for nucleophilic attack.
Nucleophilic Addition: A nucleophile attacks the β-position of the activated iminium ion. The steric hindrance from the benzothiazole moiety blocks one face of the molecule, guiding the nucleophile to the opposite face, thereby controlling the stereochemistry.
Enamine Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed to release the final product and the regenerated catalyst.
A key analogue, (S)-5-pyrrolidin-2-yl-1H-tetrazole, has been shown to operate via these mechanisms in aldol (B89426) and Mannich reactions. chimia.chnih.gov The acidic proton on the tetrazole ring plays a crucial role in activating the electrophile through hydrogen bonding. Similarly, the benzothiazole moiety in this compound, particularly if functionalized with a hydrogen-bond donating group or if the ring nitrogen is protonated, is expected to perform a similar function. nih.gov
Stereochemical Models for Asymmetric Induction
The high degree of enantioselectivity achieved with pyrrolidine-based catalysts stems from the formation of a highly organized and rigid transition state. The stereochemical outcome is primarily dictated by the absolute configuration of the pyrrolidine ring, which forces the substituents into a pseudo-equatorial position to minimize steric strain.
A widely accepted stereochemical model involves the formation of a key enamine intermediate which adopts a specific conformation to avoid steric clashes. The benzothiazole group acts as a bulky "shielding" group, effectively blocking one of the two prochiral faces of the enamine from the incoming electrophile. For an (S)-pyrrolidine catalyst, the enamine formed with a ketone typically has the anti conformation relative to the C-2 substituent (the benzothiazole group). The attack of the electrophile then occurs from the si-face, opposite to the shielding benzothiazole group.
This model is supported by studies on a variety of pyrrolidine-based catalysts where structural modifications are used to fine-tune stereo and electronic properties. nih.gov For instance, the introduction of electron-withdrawing groups or additional stereocenters can further stabilize the preferred transition state through specific non-covalent interactions, enhancing enantioselectivity. nih.govethz.ch The rigidity of the transition state assembly is paramount for effective stereochemical communication.
Table 1: Factors Influencing Stereochemical Outcome in Pyrrolidine Catalysis
| Factor | Description | Implication for this compound |
| Pyrrolidine Configuration | The absolute (S) or (R) configuration of the pyrrolidine ring is the primary source of chirality. | The (S)-configuration sets the fundamental facial bias for the reaction. |
| C-2 Substituent (Shielding Group) | The steric bulk and electronic nature of the group at the 2-position blocks one face of the reactive intermediate. | The benzothiazole ring acts as a rigid, aromatic shield, directing the electrophile to the opposite face. |
| Enamine Geometry | The E/Z geometry of the enamine intermediate influences the orientation of the reactants in the transition state. | The catalyst favors the formation of the trans (E)-enamine to minimize A1,3 strain, leading to a predictable transition state. |
| Non-Covalent Interactions | Hydrogen bonds, π-π stacking, and CH-π interactions help to lock the conformation of the transition state assembly. | The aromatic benzothiazole ring can engage in π-stacking, while its nitrogen atom (or an attached functional group) can act as an H-bond acceptor/donor. |
Role of Non-Covalent Interactions in Transition State Stabilization
Non-covalent interactions (NCIs) are the cornerstone of catalysis with dual H-bond donors and other bifunctional organocatalysts, playing a decisive role in achieving high stereoselectivity. mdpi.comresearchgate.net For this compound, the interplay between the substrate and the catalyst is orchestrated by a network of these interactions, which stabilize the stereocontrolling transition state over other competing pathways.
The most significant interaction is typically hydrogen bonding . In bifunctional catalysts featuring thiourea (B124793) or squaramide groups, the two N-H protons form a binding pocket for an atom on the electrophile (e.g., a nitro group oxygen or a carbonyl oxygen), activating it and holding it in a fixed orientation. nih.govmdpi.com In the case of this compound, a similar role can be envisioned. If the reaction is run with an acid co-catalyst, the benzothiazole nitrogen can be protonated, turning it into a potent hydrogen-bond donor. Alternatively, the benzothiazole scaffold can be functionalized with a hydrogen-bond donating group (like an amide or phenol) to create a bifunctional catalyst.
Other crucial NCIs include:
π-π Stacking: The aromatic benzothiazole ring can interact favorably with an aromatic ring on the substrate, helping to order the transition state.
CH-π Interactions: These interactions can occur between the C-H bonds of the pyrrolidine ring and the aromatic system of the benzothiazole or the substrate. ethz.ch
Steric Repulsion: While not an attractive force, steric hindrance is critical for selectivity. Unfavorable steric clashes destabilize competing transition states, thereby increasing the energy difference (ΔΔG‡) between the pathways leading to the major and minor enantiomers. researchgate.net
The balance of these often subtle interactions is what ultimately determines the success of the catalyst. researchgate.net
Table 2: Potential Non-Covalent Interactions in the Transition State
| Interaction Type | Catalyst Moiety | Substrate Moiety | Role in Catalysis |
| Hydrogen Bonding | Protonated Benzothiazole-N or functional group on the ring | Electrophile (e.g., nitro, carbonyl) | Activation of electrophile; Orientation of reactants |
| π-π Stacking | Benzothiazole aromatic system | Aromatic group on substrate | Conformational locking of the transition state |
| CH-π Interaction | Pyrrolidine C-H bonds | Benzothiazole or substrate aromatic ring | Stabilization and orientation |
| Steric Repulsion | Benzothiazole ring | Substrate | Disfavoring competing transition state geometries |
Kinetic and Spectroscopic Studies of Reaction Pathways
While specific kinetic and spectroscopic data for catalysis using this compound are not extensively documented, the methodologies for studying analogous pyrrolidine-based systems are well-established and provide a clear framework for investigation.
Kinetic Studies: Kinetic analysis is essential for understanding reaction mechanisms, including the identification of the rate-determining step. For many pyrrolidine-catalyzed reactions, complex kinetics are observed due to the reversibility of the initial catalyst-substrate adduct formation. acs.org The rate law can reveal whether the formation of the enamine/iminium ion or the subsequent C-C bond-forming step is rate-limiting. Photometric measurements of the reaction rates of catalysts with reference electrophiles have been used to quantify the nucleophilicity and basicity (pKaH) of a wide range of pyrrolidine organocatalysts. acs.org These parameters are critical, as the catalyst's nucleophilicity affects the rate of enamine formation, while its basicity influences the catalyst's resting state and proton transfer steps.
Table 3: Representative Basicity and Nucleophilicity Parameters for Pyrrolidine-based Catalysts (in Acetonitrile)
| Catalyst Type | pKaH | Nucleophilicity Parameter N |
| Pyrrolidine | 19.58 | 19.36 |
| (S)-2-(Trifluoromethyl)pyrrolidine | 12.60 | 11.23 |
| (S)-2-(Diphenylmethyl)pyrrolidine | 18.23 | 17.80 |
| Imidazolidinone (MacMillan 1st Gen.) | 11.66 | 13.91 |
Data adapted from reference acs.org. These values illustrate how substituents on the pyrrolidine ring significantly alter the fundamental electronic properties of the catalyst.
Spectroscopic Studies: In-situ spectroscopic techniques are powerful tools for elucidating reaction pathways by directly observing catalytic species under reaction conditions.
NMR Spectroscopy: In-situ NMR is widely used to identify and characterize key intermediates like enamines and iminium ions, as well as the catalyst's resting state. wiley.comrsc.org Two-dimensional NMR experiments can further elucidate the structure and conformation of these transient species. mdpi.com
Infrared (IR) Spectroscopy: This technique is particularly useful for studying hydrogen-bonding interactions. Changes in the vibrational frequencies of groups involved in hydrogen bonding (e.g., C=O, N-H) can be monitored to understand their role in transition state stabilization.
Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry can detect charged intermediates (like iminium ions) and catalyst-substrate adducts, providing direct evidence for proposed mechanistic steps.
Through a combination of these kinetic and spectroscopic methods, a detailed, evidence-based picture of the catalytic cycle and the factors controlling stereoselectivity for reactions involving this compound can be constructed.
Computational and Theoretical Chemistry Studies on S 2 Pyrrolidin 2 Yl Benzothiazole Systems
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. nih.gov This quantum mechanical modeling method is used to examine the relationship between a molecule's electron density and its properties, offering a balance between accuracy and computational cost. researchgate.net DFT calculations are widely applied to benzothiazole (B30560) systems to predict their geometry, analyze vibrational spectra, and understand their reactivity. mdpi.comnih.gov By calculating parameters such as orbital energies and electrostatic potentials, DFT helps in explaining the chemical behavior of drugs and their interactions with biological targets. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's ability to donate or accept electrons.
In benzothiazole derivatives, the HOMO is often localized on one part of the molecule while the LUMO is on another, indicating potential for intramolecular charge transfer upon excitation. researchgate.net For instance, studies on 2-(4-aminophenyl)benzothiazoles have used FMO analysis to understand their metabolic activation by cytochrome P450 enzymes. nih.gov The distribution of the HOMO in the reactive intermediate, a nitrenium ion, was found to correlate directly with the observed metabolic pathways. nih.gov
The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com For (S)-2-Pyrrolidin-2-yl-benzothiazole, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack, providing insight into its coordination chemistry and role in catalysis.
Table 1: Representative Frontier Molecular Orbital Data for Benzothiazole Derivatives Note: This table presents example data for illustrative purposes based on typical findings for benzothiazole derivatives and does not represent this compound itself unless explicitly studied.
| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Research Focus |
| Substituted 2-Aminobenzothiazole mdpi.com | ~ -6.0 | ~ -1.5 | ~ 4.5 | Structure-activity relationship, charge transfer |
| 2-(4-aminophenyl)benzothiazole nih.gov | N/A | N/A | N/A | Prediction of metabolic bioactivation |
| Benzothiazine Derivative researchgate.net | N/A | N/A | N/A | Charge transfer properties |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). nih.gov MEP maps are crucial for understanding non-covalent interactions, such as hydrogen bonding and ligand-receptor binding. nih.govresearchgate.net
For benzothiazole derivatives, MEP analysis can pinpoint the electronegative nitrogen and sulfur atoms as key sites for interaction. mdpi.com In studies of the fungicide benomyl, which contains a benzimidazole (B57391) core similar to benzothiazole, MEP maps identified negative potential regions over carbonyl groups, indicating them as reactive sites. nih.gov For this compound, an MEP map would highlight the electron-rich nitrogen atoms of both the pyrrolidine (B122466) and benzothiazole rings, predicting their roles as primary coordination sites for metal ions in catalysis.
Ab Initio and Semi-Empirical Calculations
While DFT is widely used, other computational methods like ab initio and semi-empirical calculations also play a role. Ab initio methods are based on first principles of quantum mechanics without using experimental data for parameterization, offering high accuracy but at a significant computational cost. Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them much faster and suitable for larger molecular systems, though with reduced accuracy. researchgate.net These methods can be applied to study various properties, including the stereoselectivity of reactions involving pyrrolidine derivatives. researchgate.net For a molecule like this compound, semi-empirical methods could be used for initial conformational searches, while more accurate ab initio or DFT methods would be employed for refining energies and electronic properties.
Computational Modeling of Catalytic Mechanisms and Transition States
Understanding the mechanism of a catalyzed reaction requires identifying the structures and energies of all intermediates and transition states along the reaction pathway. Computational modeling is an indispensable tool for this purpose. DFT calculations can be used to locate transition state geometries and calculate their energy barriers, which determine the reaction rate. nih.gov
For reactions involving benzothiazole derivatives, computational studies have successfully elucidated formation mechanisms by analyzing the potential energy surface. nih.gov For example, the energy barrier of the rate-determining step in a multi-step synthesis was calculated, confirming that the reaction was thermodynamically favorable. nih.gov In the context of this compound acting as a ligand in asymmetric catalysis, computational modeling could be used to:
Model the coordination of the ligand to a metal center.
Simulate the approach of substrates to the catalytic complex.
Calculate the energy profiles for different reaction pathways leading to (R) or (S) products.
Explain the origin of enantioselectivity by comparing the energies of diastereomeric transition states.
Prediction of Spectroscopic Properties (e.g., CD, VCD for Chiral Analysis)
Computational methods are essential for interpreting and predicting spectroscopic data, especially for chiral molecules. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques for determining the absolute configuration of chiral compounds. rsc.orgru.nl
VCD spectroscopy, the infrared equivalent of ECD, offers high spectral resolution and is particularly suited for detailed conformational analysis in solution. rsc.orgru.nl By comparing the experimentally measured VCD spectrum with spectra calculated for different possible stereoisomers (e.g., the (R) and (S) enantiomers), the absolute configuration can be unambiguously assigned. researchgate.net This combined experimental and computational approach has been successfully applied to complex chiral molecules, including mechanically interlocked structures like rotaxanes. ru.nl
For this compound, theoretical calculations of its VCD and ECD spectra would be invaluable. By matching the calculated spectrum of the (S)-enantiomer with the experimental spectrum, its absolute configuration can be confirmed. This is also crucial for studying its coordination complexes, where induced CD signals in the metal's d-d transition region can be correlated with the chiral environment created by the ligand. nih.gov
Table 2: Application of Computational Spectroscopy for Chiral Analysis
| Spectroscopic Technique | Computational Method | Key Application for this compound |
| Vibrational Circular Dichroism (VCD) | DFT calculations of vibrational frequencies and rotational strengths | Unambiguous assignment of absolute configuration; conformational analysis in solution. researchgate.netnih.gov |
| Electronic Circular Dichroism (ECD) | Time-Dependent DFT (TD-DFT) | Confirmation of absolute configuration; analysis of chiroptical response in metal complexes. ru.nl |
| Nuclear Magnetic Resonance (NMR) | Gauge-Independent Atomic Orbital (GIAO) method | Prediction of 1H and 13C chemical shifts to aid in structure elucidation. mdpi.com |
Molecular Dynamics Simulations for Conformational Sampling and Ligand-Metal Interactions
While quantum mechanics methods like DFT are excellent for electronic structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational landscapes and the study of complex processes like ligand binding. nih.gov
MD simulations are particularly useful for:
Conformational Sampling: Identifying the most stable and populated conformations of a flexible molecule like this compound.
Ligand-Protein Interactions: Simulating how a molecule fits into the active site of a protein, as demonstrated in studies of benzothiazole derivatives as enzyme inhibitors. nih.gov
Ligand-Metal Interactions: Investigating the stability and dynamics of the coordination sphere in a metal complex. nih.gov MD simulations can reveal how the ligand and solvent molecules arrange around a metal ion and the flexibility of the resulting complex. nih.gov
For this compound, MD simulations could model its interaction with a metal catalyst, providing insights into the stability of the catalytic species and the dynamic processes that influence its reactivity and selectivity. nih.govnih.gov
Emerging Research Areas and Future Perspectives for S 2 Pyrrolidin 2 Yl Benzothiazole
Development of Novel Chiral Ligand Architectures based on the Scaffold
The inherent chirality and structural rigidity of the (S)-2-Pyrrolidin-2-yl-benzothiazole scaffold make it an excellent starting point for the design of novel chiral ligands. nih.govresearchgate.net Researchers are actively exploring modifications to this core structure to fine-tune its steric and electronic properties, thereby enhancing catalytic activity and selectivity. nih.gov These efforts often involve the introduction of various substituents on both the pyrrolidine (B122466) and benzothiazole (B30560) rings. nih.govnih.govnih.gov
One approach involves the derivatization of the pyrrolidine nitrogen. For example, the synthesis of prolinamides by coupling (S)-proline with other chiral molecules has been a successful strategy. nih.gov Zlotin and colleagues, for instance, created bifunctional prolinamide-based organocatalysts by conjugating (S)-proline with stereoisomeric 2-hydroxy-3-aminopinanes. nih.gov Another strategy focuses on modifying the benzothiazole ring system, which has been recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov The development of pyrrolo[2,1-b] researchgate.netresearchgate.netbenzothiazoles represents a class of fused heterocyclic systems with potential biological activity. beilstein-journals.org
Furthermore, the creation of more complex, multidentate ligands is an active area of investigation. These new architectures aim to create more defined chiral pockets around the metal center in metal-catalyzed reactions, leading to higher levels of enantiocontrol. The systematic variation of substituents allows for the creation of a library of ligands, which can then be screened for optimal performance in specific catalytic reactions.
Expanding the Scope of Asymmetric Catalytic Applications
This compound and its derivatives have proven to be effective organocatalysts in a wide array of asymmetric reactions. researchgate.net Initially recognized for their utility in classic carbon-carbon bond-forming reactions, their application has expanded significantly. nih.govresearchgate.net
Key applications include:
Michael Additions: These catalysts have been successfully employed in the Michael addition of aldehydes and ketones to nitro-olefins. nih.govkcl.ac.uk For instance, D-prolinamides derived from 2-(trifluoromethylsulfonamidoalkyl)pyrrolidines have been used to catalyze the Michael addition of aldehydes to β-nitroalkenes. nih.gov
Aldol (B89426) Reactions: Asymmetric aldol reactions, a cornerstone of organic synthesis, have been effectively catalyzed by pyrrolidine-based systems. nih.gov Unnatural tripeptides incorporating a proline residue have shown high enantioselectivity in the aldol reaction of isatins with acetone. nih.gov
Mannich Reactions: The catalytic prowess of these scaffolds extends to Mannich reactions, enabling the stereoselective synthesis of β-amino carbonyl compounds. researchgate.net
Cycloaddition Reactions: Organocatalytic asymmetric [4+2] cycloadditions of azlactones with 2-benzothiazolimines have been achieved using an L-proline-derived guanidine-amide catalyst, yielding benzothiazolopyrimidines with high efficiency. rsc.org
The following table summarizes the diverse catalytic applications of pyrrolidine-based scaffolds:
| Reaction Type | Catalyst Type | Substrates | Key Features |
| Michael Addition | D-Prolinamides | Aldehydes, β-nitroalkenes | Catalyzed at room temperature without additives. nih.gov |
| Aldol Reaction | Unnatural Tripeptides | Isatins, Acetone | High enantioselectivity (up to 97% ee). nih.gov |
| Mannich Reaction | Pyrrolidine-based organocatalysts | Not specified | Enables stereoselective synthesis of β-amino carbonyl compounds. researchgate.net |
| [4+2] Cycloaddition | L-proline-derived guanidine-amide | Azlactones, 2-benzothiazolimines | Produces benzothiazolopyrimidines in excellent yields. rsc.org |
Integration with Flow Chemistry and High-Throughput Screening Methodologies
The integration of this compound-based catalysts with modern chemical technologies like flow chemistry and high-throughput screening (HTS) is a promising avenue for process optimization and discovery. researchgate.netmdpi.commdpi.com Flow chemistry, in particular, offers several advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.netmdpi.com
A notable example is the use of a continuous-flow reactor for the efficient and safe synthesis of (S)-pyrrolidin-2-yl-1H-tetrazole, a related pyrrolidine derivative. researchgate.net This approach significantly reduced the reaction time for a key hydrogenation step from days to hours. researchgate.net Furthermore, silica-supported 5-(pyrrolidin-2-yl)tetrazole has been used in a packed-bed microreactor for continuous-flow aldol reactions, demonstrating good stereoselectivities and long-term stability. researchgate.net
High-throughput screening methodologies are also being employed to rapidly evaluate the efficacy of libraries of chiral catalysts derived from the this compound scaffold. rsc.org This allows for the rapid identification of the optimal catalyst for a specific transformation, accelerating the development of new synthetic methods. rsc.org
Exploration in Advanced Materials (e.g., Optoelectronic, Chiral Sensing)
The unique photophysical and electronic properties of the benzothiazole moiety suggest that this compound and its derivatives could find applications in the field of advanced materials. mdpi.com Benzothiazoles are known to be components of fluorescent materials and electroluminescent devices. mdpi.com The incorporation of a chiral pyrrolidine unit could lead to the development of materials with chiroptical properties, which are of interest for applications in displays, optical data storage, and chiral sensing.
While direct applications of this compound in this area are still emerging, the broader class of benzothiazole derivatives has shown promise. For instance, 2-arylbenzothiazoles are being investigated for their diagnostic and therapeutic applications, including as imaging agents for Alzheimer's disease. nih.gov The development of new synthetic routes to functionalized benzothiazoles, including those fused with other heterocyclic rings, opens up possibilities for creating novel materials with tailored properties. researchgate.netmdpi.com
Design of Sustainable and Recyclable Catalytic Systems
The development of sustainable and recyclable catalytic systems is a critical goal in modern chemistry. For homogeneous catalysts like this compound, this often involves immobilization onto a solid support. This strategy facilitates catalyst separation from the reaction mixture, allowing for its reuse and reducing waste.
One successful approach has been the immobilization of 5-(pyrrolidin-2-yl)tetrazole onto silica (B1680970) via a photoinduced thiol-ene coupling. researchgate.net The resulting supported catalyst was packed into a column and used in a continuous-flow system, demonstrating the potential for creating robust and recyclable catalytic processes. researchgate.net
Future research in this area will likely focus on developing new immobilization techniques that preserve or even enhance the catalyst's activity and selectivity. The use of magnetic nanoparticles, polymers, and metal-organic frameworks as supports are all promising avenues of exploration. The goal is to create highly efficient, selective, and reusable catalytic systems based on the this compound scaffold, contributing to the development of greener and more economical chemical processes.
Q & A
Basic: What synthetic methodologies are recommended for preparing (S)-2-Pyrrolidin-2-yl-benzothiazole and its derivatives?
Answer:
The synthesis typically involves multi-step reactions, including:
- Cross-coupling strategies : Suzuki-Miyaura reactions using palladium catalysts to couple brominated benzothiazoles with boronic acids (e.g., 2-(4-bromophenyl)benzothiazole derivatives) .
- Heterocyclic ring formation : Condensation of 2-aminobenzothiazole with pyrrolidine derivatives under controlled pH and temperature to ensure stereochemical fidelity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while bases like K₂CO₃ facilitate deprotonation .
Basic: How can structural characterization and purity validation be performed for synthesized derivatives?
Answer:
- Spectroscopic techniques :
- Elemental analysis : Validate purity by comparing experimental vs. theoretical C/H/N/S percentages .
- Chromatography : TLC (e.g., toluene:ethyl acetate:formic acid, 5:4:1) monitors reaction progress .
Advanced: How can reaction conditions be optimized for enantiomeric purity in benzothiazole-pyrrolidine hybrids?
Answer:
- Design of Experiments (DOE) : Use multivariate statistical models to assess factors like temperature, solvent polarity, and catalyst loading. For example, DOE identified optimal EIS conditions for corrosion inhibition studies in related benzothiazoles .
- Chiral auxiliaries : Employ (S)-pyrrolidine precursors with trityl-protecting groups to prevent racemization during synthesis .
- Kinetic resolution : Utilize enantioselective catalysts (e.g., chiral palladium complexes) during cross-coupling steps .
Advanced: What computational approaches predict the bioactivity of benzothiazole derivatives?
Answer:
- Molecular Dynamics (MD) simulations : Study ligand-receptor interactions (e.g., benzothiazole derivatives binding to PTP1B enzymes) .
- Quantum Chemical Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with antifungal activity .
- QSAR modeling : Identify substituent effects (e.g., methoxy groups enhance antimicrobial activity by increasing lipophilicity) .
Advanced: How to address contradictions in reported biological activities of benzothiazole derivatives?
Answer:
- Control experiments : Validate assay conditions (e.g., MIC values for antifungal activity may vary with fungal strain or culture media) .
- Orthogonal assays : Compare results across enzymatic, cellular, and in vivo models. For example, antitumor activity in vitro (MTT assay) vs. in vivo (xenograft models) .
- Meta-analysis : Cross-reference data from structurally analogous compounds (e.g., 2-aminobenzothiazole vs. 2-pyrrolidinyl derivatives) to isolate substituent effects .
Advanced: What strategies improve the bioavailability of benzothiazole-based compounds?
Answer:
- LogP optimization : Introduce polar substituents (e.g., methoxy or hydroxyl groups) to balance lipophilicity and solubility .
- Prodrug design : Mask hydrophilic groups (e.g., acetylated amines) for enhanced membrane permeability .
- Caco-2 assays : Screen for intestinal absorption using cell-based permeability models .
Basic: Which spectroscopic signatures confirm benzothiazole ring formation?
Answer:
- ¹H NMR : Aromatic protons in benzothiazole resonate at δ 7.2–8.5 ppm, with distinct coupling patterns for adjacent substituents .
- IR : Stretching vibrations at 1600–1500 cm⁻¹ (C=N) and 750–680 cm⁻¹ (C-S) confirm ring closure .
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions in solid-state structures .
Advanced: How to design target interaction studies for benzothiazole derivatives?
Answer:
- X-ray co-crystallography : Resolve binding modes (e.g., benzothiazole benzimidazole derivatives forming H-bonds with PTP1B’s Asp48) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD values for enzyme inhibitors) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
